REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:9](O)[CH3:10].S(=O)(=O)(O)O.O>C1C=CC=CC=1>[O:1]=[C:2]([CH3:8])[CH2:3][CH2:4][C:5]([O:7][CH2:9][CH3:10])=[O:6]
|
Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
was washed with water, sodium carbonate solution and again with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
under reflux with the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
When removal of the water phase
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
O=C(CCC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |